1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is a chemical compound with the molecular formula C16H16F3N3O and a molecular weight of 323.321 g/mol This compound is known for its unique structural features, which include a dimethylamino group and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-(dimethylamino)aniline with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or trifluoromethyl groups are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the development of new pharmaceuticals.
Medicine: Research on this compound includes its potential use as a therapeutic agent for treating diseases, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino and trifluoromethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:
1-[4-(Dimethylamino)phenyl]-3-[4-(methylthio)phenyl]urea: This compound has a methylthio group instead of a trifluoromethyl group, leading to different chemical and biological properties.
1-[4-(Pyridin-4-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea: This compound contains a pyridin-4-yloxy group, which can influence its binding affinity and specificity for molecular targets.
Properties
Molecular Formula |
C16H16F3N3O |
---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H16F3N3O/c1-22(2)12-9-7-11(8-10-12)20-15(23)21-14-6-4-3-5-13(14)16(17,18)19/h3-10H,1-2H3,(H2,20,21,23) |
InChI Key |
DHDSPLGFASWEOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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